tert-butyl (2S,4R)-2-cyano-4-fluoropyrrolidine-1-carboxylate
Overview
Description
This compound is a derivative of pyrrolidine, which is a five-membered ring with one nitrogen atom. The (2S,4R) notation indicates the configuration of the chiral centers in the molecule. The “tert-butyl” and “carboxylate” groups are substituents on the pyrrolidine ring. The “cyano” group (which consists of a carbon triple-bonded to a nitrogen) is at the 2-position, and the “fluoro” group (a fluorine atom) is at the 4-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the five-membered pyrrolidine ring and the various substituents. Techniques like NMR spectroscopy, X-ray crystallography, or mass spectrometry could be used to analyze the structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the cyano group could undergo reactions to form amines, carboxylic acids, or other derivatives. The fluoro group is generally quite stable but could potentially be displaced in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure and functional groups. For example, it would likely be a solid at room temperature, and its solubility would depend on the solvent used .Scientific Research Applications
Synthesis and Applications in Medicinal Chemistry
4-Fluoropyrrolidine derivatives, including structures related to "tert-butyl (2S,4R)-2-cyano-4-fluoropyrrolidine-1-carboxylate," have significant applications in medicinal chemistry, especially as dipeptidyl peptidase IV inhibitors. N-protected 4-fluoropyrrolidine-2-carbonyl fluorides, synthesized via double fluorination, serve as useful intermediates for the preparation of 4-fluoropyrrolidine derivatives. These compounds are vital for the development of medications with fewer synthetic steps required for their preparation, highlighting their efficiency and potential in drug discovery processes (Singh & Umemoto, 2011).
Role in Asymmetric Synthesis
The compound "this compound" and its analogs have been explored for their roles in asymmetric synthesis. For instance, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate was developed from L-alanine and used as a chiral auxiliary and building block in dipeptide synthesis. This compound facilitated the synthesis of enantiomerically pure compounds, showcasing the importance of such molecules in the preparation of chiral intermediates and their subsequent applications in synthesizing biologically active molecules (Studer, Hintermann, & Seebach, 1995).
Applications in Polymer and Material Science
Furthermore, compounds structurally related to "this compound" have found applications beyond medicinal chemistry, extending into polymer and material science. For example, derivatives of tert-butylcatechol have been synthesized and utilized in the preparation of polyamides with unique properties, such as non-crystallinity, solubility in polar solvents, and high thermal stability, making them suitable for various applications in materials science (Hsiao, Yang, & Chen, 2000).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
tert-butyl (2S,4R)-2-cyano-4-fluoropyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN2O2/c1-10(2,3)15-9(14)13-6-7(11)4-8(13)5-12/h7-8H,4,6H2,1-3H3/t7-,8+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKRZINKSNCLEV-SFYZADRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201131591 | |
Record name | 1-Pyrrolidinecarboxylic acid, 2-cyano-4-fluoro-, 1,1-dimethylethyl ester, (2S,4R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201131591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1330286-47-9 | |
Record name | 1-Pyrrolidinecarboxylic acid, 2-cyano-4-fluoro-, 1,1-dimethylethyl ester, (2S,4R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1330286-47-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Pyrrolidinecarboxylic acid, 2-cyano-4-fluoro-, 1,1-dimethylethyl ester, (2S,4R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201131591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-t-BOC-trans-4-Fluoro-L-Prolinonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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